molecular formula C8H8BrNOS B1334788 N-allyl-5-bromothiophene-2-carboxamide CAS No. 392238-35-6

N-allyl-5-bromothiophene-2-carboxamide

Cat. No.: B1334788
CAS No.: 392238-35-6
M. Wt: 246.13 g/mol
InChI Key: LNPQPCIRGKJLNG-UHFFFAOYSA-N
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Description

N-allyl-5-bromothiophene-2-carboxamide is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 . This compound is a specialty product used primarily in proteomics research . It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and is substituted with an allyl group, a bromine atom, and a carboxamide group.

Preparation Methods

The synthesis of N-allyl-5-bromothiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with allylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-allyl-5-bromothiophene-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-allyl-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting protein function and stability . The carboxamide group can form hydrogen bonds with protein residues, further influencing protein interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-allyl-5-bromothiophene-2-carboxamide can be compared with other thiophene derivatives such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-N-prop-2-enylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPQPCIRGKJLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401667
Record name 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392238-35-6
Record name 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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